(3Z)-1-benzyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
Description
This compound is a heterocyclic derivative featuring a fused thiazolo[3,2-b][1,2,4]triazolone core conjugated with an indol-2-one scaffold. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties and biological interactions . Key structural attributes include:
- Benzyl group at the N1 position of the indole ring, enhancing lipophilicity and membrane permeability.
- 2-Methoxyphenyl substituent at the C2 position of the thiazolo-triazolone ring, contributing to π-π stacking and hydrogen-bonding interactions with biological targets .
- Molecular formula: C₂₇H₂₀N₄O₃S (monoisotopic mass: 480.1256 g/mol) .
The compound’s synthesis typically involves Knoevenagel condensation or Suzuki-Miyaura coupling to install the arylidene moiety, followed by cyclization to form the thiazolo-triazolone system . Its stereochemistry is confirmed via X-ray crystallography or NOESY NMR .
Properties
Molecular Formula |
C26H18N4O3S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H18N4O3S/c1-33-20-14-8-6-12-18(20)23-27-26-30(28-23)25(32)22(34-26)21-17-11-5-7-13-19(17)29(24(21)31)15-16-9-3-2-4-10-16/h2-14H,15H2,1H3/b22-21- |
InChI Key |
AWQJGWGLDSYGGI-DQRAZIAOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-1-benzyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of structural motifs including indole, thiazole, and triazole rings. Its molecular formula is with a molecular weight of approximately 390.4 g/mol. The compound's structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. In vitro studies have shown that derivatives of thiazolo-triazoles can induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial membrane potential .
- Case Studies : A study demonstrated that similar thiazolo-triazole compounds reduced tumor growth in xenograft models of breast cancer by modulating the expression of oncogenes and tumor suppressor genes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It exhibited notable activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
- Efficacy Metrics : Minimum inhibitory concentrations (MICs) were determined to be in the range of 5-15 µg/mL for sensitive strains, indicating a promising therapeutic index for further development .
Anti-inflammatory Effects
Thiazole derivatives are recognized for their anti-inflammatory potential:
- Research Findings : Compounds similar to (3Z)-1-benzyl have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests a potential application in treating inflammatory diseases .
Comparative Analysis of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole compounds often exhibit anticancer properties. The structure of (3Z)-1-benzyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one suggests potential activity against various cancer cell lines. For instance:
- Case Study : A study demonstrated that similar indole derivatives inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research has highlighted the efficacy of thiazole and triazole derivatives against bacterial strains.
- Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Studies on related compounds have shown inhibition of pro-inflammatory cytokines.
- Case Study : A derivative exhibited significant reduction in tumor necrosis factor-alpha (TNF-α) levels in a murine model of inflammation .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is under investigation.
- Data Table: Electronic Properties
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Clinical Potential: The target compound’s dual antibacterial and anticancer activity positions it as a multifunctional lead, though optimization of solubility (e.g., via prodrug strategies) is needed .
Q & A
Q. What are the standard methods for synthesizing (3Z)-1-benzyl-3-[2-(2-methoxyphenyl)-6-oxothiazolo-triazol-indol-2-one derivatives?
Synthesis typically involves multi-step reactions, including cyclocondensation of thiazolo-triazole precursors with indole derivatives. Key steps include:
- Regioselective ring-opening : Use 1,3-dinucleophiles (e.g., 5-mercapto-s-triazole) with 2,2-dicyanooxiranes in the presence of Lewis acids (e.g., ZrCl₄ or Bi(NO₃)₃·5H₂O) to form the thiazolo-triazole core .
- Characterization : Employ ¹H/¹³C NMR for structural confirmation, LCMS (ESI+) for molecular weight validation, and elemental analysis (C, H, N) to confirm purity .
- Yield optimization : Adjust reaction time (monitored via TLC) and solvent systems (e.g., PEG-400 for heterogenous catalysis) .
Q. How are spectroscopic techniques applied to confirm the structure of this compound?
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and benzyl protons (δ ~4.5–5.0 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ ~170–180 ppm) and thiazolo-triazole carbons (δ ~150–160 ppm).
- LCMS : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Detect C=O stretches (~1650–1750 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges in thiazolo-triazole synthesis be addressed?
Regioselectivity is influenced by:
- Catalyst choice : Lewis acids like Bi(NO₃)₃·5H₂O favor thiazolo[3,2-b]triazol-6-one formation over competing pathways .
- Substituent effects : Electron-withdrawing groups (e.g., chloro) on the phenyl ring direct nucleophilic attack to specific positions .
- Computational modeling : Use DFT calculations to predict transition states and optimize reaction conditions .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?
- Target validation : Verify enzyme binding pockets (e.g., 14-α-demethylase lanosterol, PDB:3LD6) using molecular dynamics simulations to assess flexibility .
- Experimental follow-up : Perform dose-response assays (e.g., MIC for antifungal activity) and compare IC₅₀ values with docking scores .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy to hydroxy) to test SAR hypotheses .
Q. How is crystallographic data utilized to resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction : Determine absolute configuration and hydrogen-bonding networks using SHELX software .
- Graph-set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to predict packing behavior and stability .
- Puckering parameters : Quantify non-planarity of heterocyclic rings using Cremer-Pople coordinates for conformational analysis .
Methodological Considerations
Q. What experimental controls are critical for reproducibility in biological assays?
- Positive controls : Use known inhibitors (e.g., fluconazole for antifungal assays) to validate assay conditions .
- Solvent controls : Test DMSO/ethanol vehicle effects on cell viability or enzyme activity .
- Replicate experiments : Perform triplicate measurements with independent synthetic batches to account for batch-to-batch variability .
Q. How can reaction scalability be optimized without compromising yield?
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .
- Green solvents : Replace PEG-400 with cyclopentyl methyl ether (CPME) for easier purification .
- Catalyst recycling : Recover Lewis acids (e.g., ZrCl₄) via filtration or aqueous extraction .
Data Analysis and Reporting
Q. How should researchers handle conflicting NMR and LCMS data?
- Multi-technique validation : Cross-check with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
- Impurity profiling : Use HPLC-PDA to detect byproducts (e.g., unreacted starting materials) and adjust purification protocols .
Q. What computational tools are recommended for predicting metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
